

Preclinical Safety and Toxicology Profile of Dapivirine Hydrochloride: A Technical Guide

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Compound of Interest		
Compound Name:	Dapivirine hydrochloride	
Cat. No.:	B8765402	Get Quote

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

Dapivirine (TMC120), chemically known as 4-{[4-(2,4,6-trimethylanilino)-2-pyrimidinyl]amino}benzonitrile, is a diarylpyrimidine non-nucleoside reverse transcriptase inhibitor (NNRTI).[1][2][3] It was developed by Janssen Therapeutics and is primarily investigated for the prevention of HIV-1 infection, particularly as a female-controlled microbicide formulated in a long-acting vaginal ring.[1][2] The mechanism of action involves non-competitively binding to the HIV-1 reverse transcriptase enzyme, a critical component in the viral replication cycle, thereby inhibiting its function and preventing the virus from multiplying.[2] [4]

A comprehensive understanding of a drug candidate's preclinical safety and toxicology profile is fundamental to its development. These studies are essential for identifying potential target organ toxicities, establishing a safe starting dose for first-in-human clinical trials, and providing a foundation for risk assessment throughout clinical development. This document provides an in-depth summary of the available preclinical safety and toxicology data for **dapivirine hydrochloride**, with a focus on systemic toxicity, local tolerance, and reproductive safety.

Systemic Toxicology

Systemic toxicology studies are designed to evaluate the effects of a substance on the entire organism after absorption and distribution.



Acute Toxicity

Acute toxicity studies assess the adverse effects occurring within a short time following the administration of a single high dose. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, dapivirine has been classified as harmful if swallowed.[3]

Table 1: Acute Oral Toxicity of Dapivirine

Parameter	Classification	Hazard Statement

| GHS Classification | Acute Toxicity, Oral (Category 4)[3] | H302: Harmful if swallowed[3] |

Specific LD50 values from preclinical animal studies were not available in the reviewed literature.

Repeat-Dose Toxicity

Information regarding sub-chronic (e.g., 28-day or 90-day) and chronic repeat-dose toxicity studies in animal models (rodent and non-rodent) was not detailed in the available literature. Such studies are critical for identifying potential cumulative toxicity and establishing the No-Observed-Adverse-Effect Level (NOAEL) for long-term exposure. However, extensive clinical trials with the dapivirine vaginal ring, which results in low systemic drug concentrations, have demonstrated a favorable safety profile in humans.[5][6][7]

Genotoxicity and Carcinogenicity

- Genotoxicity: No specific data from standard preclinical genotoxicity assays (e.g., Ames test, in vitro chromosomal aberration test, in vivo micronucleus test) were identified in the reviewed sources.
- Carcinogenicity: Information from long-term carcinogenicity studies in animals was not available in the reviewed literature.

Reproductive and Developmental Toxicology



Reproductive and developmental toxicity studies investigate potential adverse effects on fertility, pregnancy, and offspring. While specific preclinical study data with quantitative endpoints (e.g., NOAELs) are not detailed in the provided search results, it has been noted that animal studies of dapivirine have not shown adverse effects on pregnancy or offspring.[8] The safety of the dapivirine vaginal ring has been further evaluated in pregnant and breastfeeding populations in clinical trials, such as the DELIVER and MTN-043 studies, which have shown a favorable safety profile and low drug exposure in infants.[9][10]

The following diagram illustrates a standard workflow for developmental and reproductive toxicity (DART) testing as recommended by international guidelines, such as ICH S5(R3).[11]



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ICH guideline workflow for reproductive toxicity.

Local Tolerance

Local tolerance studies are crucial for products applied directly to tissues, such as vaginal or rectal formulations. Dapivirine has been evaluated for local tolerance using both in vivo and alternative models.

Key Findings



Studies evaluating vaginal gel formulations containing dapivirine demonstrated excellent local tolerance. In both the Slug Mucosal Irritation (SMI) test and the rabbit vaginal irritation test, dapivirine gels were found to be non-irritating, with results comparable to the placebo gel.[12] [13] In contrast, the spermicide Conceptrol®, used as a positive control, caused severe irritation in both test systems.[12][13]

Table 2: Summary of Local Tolerance Studies for Dapivirine Vaginal Gels

Test System	Formulation	Key Observations	Result
Rabbit Vaginal Irritation Test	Dapivirine Gels (0.05%)	No macroscopic or microscopic signs of vaginal or cervical irritation after 10 days of application.[12][13]	Non-irritating
	Placebo Gel	No signs of irritation. [12][13]	Non-irritating
	Conceptrol® (Positive Control)	Evidence of vaginal and cervical irritation. [12][13]	Irritating
Slug Mucosal Irritation (SMI) Test	Dapivirine Gels (0.05%)	Low mucus production, no significant protein or enzyme release.[12] [13]	Non-irritating
	Placebo Gel	Low mucus production, no significant protein or enzyme release.[12] [13]	Non-irritating

^{| |} Conceptrol® (Positive Control) | Increased mucus production, protein release, and enzyme release.[12][13] | Severe Irritation |



Experimental Protocols

5.2.1 Rabbit Vaginal Irritation Test

- Test System: New Zealand white rabbits.
- Methodology: A 10-day intravaginal application of the test formulations (dapivirine gels, placebo gel, and Conceptrol®).
- Dose Administration: Gels were administered daily into the vaginal vault.
- Endpoints: The vaginal and cervical mucosa were evaluated at the end of the 10-day period.
 Assessment included macroscopic examination for signs of erythema, edema, and discharge, followed by microscopic (histopathological) examination of tissue sections to assess for epithelial changes, inflammation, and other signs of irritation.[12][13]
- Outcome: Formulations were classified based on the degree of irritation observed.

5.2.2 Slug Mucosal Irritation (SMI) Test

- Test System: The slug Arion lusitanicus.
- Methodology: The irritation potential was assessed by repeated application of the test formulations to the slug mucosa over five successive days.[12][13]
- Endpoints:
 - Mucus Production: The amount of mucus produced by the slug upon contact with the formulation was quantified as a primary indicator of irritation.
 - Membrane Damage: Damage to the mucosal membrane was estimated by measuring the release of proteins and enzymes (e.g., lactate dehydrogenase, alkaline phosphatase) into the produced mucus.[12][13]
- Outcome: A classification prediction model, combining the endpoints of mucus production and membrane damage, was used to classify the formulations into one of four irritation classes, ranging from non-irritating to severe.[12][13]



The following diagram illustrates the experimental workflow for the comprehensive local tolerance assessment of dapivirine formulations.

Local Tolerance Assessment Workflow **Test Formulations** (Dapivirine Gel, Placebo, Control) **Alternative Model:** In Vivo Model: Slug Mucosal Irritation (SMI) Test Rabbit Vaginal Irritation Test SMI Endpoints: Rabbit Endpoints: - Mucus Production - Macroscopic Exam - Protein Release - Microscopic Exam - Enzyme Release **Final Classification** (Non-irritating vs. Irritating)

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